An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinoline-8-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinoline-8-carboxylic Acid
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Introduction
5-Fluoroquinoline-8-carboxylic acid stands as a significant scaffold in the landscape of medicinal chemistry and drug development. As a member of the quinolone family, a class renowned for its potent antibacterial activity, this molecule serves as a crucial building block for the synthesis of novel therapeutic agents. The strategic placement of a fluorine atom at the 5-position and a carboxylic acid at the 8-position of the quinoline ring system imparts unique electronic and steric properties, influencing its reactivity, biological activity, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoroquinoline-8-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both established data and field-proven insights into the experimental methodologies required for its characterization. Our approach emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are grounded in solid scientific principles.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development. These parameters dictate its behavior in biological systems, influence its formulation, and guide the design of more potent and selective analogs. While extensive experimental data for 5-Fluoroquinoline-8-carboxylic acid is not widely published, we can infer many of its properties based on the well-characterized nature of the quinolone class.
Table 1: Summary of Physicochemical Properties of 5-Fluoroquinoline-8-carboxylic acid
| Property | Value/Expected Range | Source/Method |
| IUPAC Name | 5-Fluoroquinoline-8-carboxylic acid | - |
| CAS Number | 926252-31-5 | [1] |
| Molecular Formula | C₁₀H₆FNO₂ | [1] |
| Molecular Weight | 191.16 g/mol | [1] |
| Physical State | Expected to be a solid at 25°C | Inferred from related quinolone carboxylic acids |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to have low aqueous solubility, increasing in acidic and basic conditions. Soluble in polar organic solvents like DMSO and DMF.[2] | Inferred from general properties of carboxylic acids and quinolones.[3] |
| pKa | Carboxylic acid: ~4-5; Quinoline Nitrogen (conjugate acid): ~5-6 | Estimated based on similar structures.[4] |
Structural Elucidation and Spectral Analysis
The precise arrangement of atoms and the electronic environment within 5-Fluoroquinoline-8-carboxylic acid can be unequivocally determined through a suite of spectroscopic techniques. Below, we detail the expected spectral characteristics and the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.[5] The protons on the quinoline ring will likely appear in the aromatic region (7.0-9.0 ppm), with their multiplicity determined by spin-spin coupling with neighboring protons.[6]
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 160-185 ppm.[7] The carbon atoms attached to the fluorine will exhibit a large one-bond C-F coupling constant. The remaining aromatic carbons will appear in the typical range for quinoline systems.[8][9]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 5-Fluoroquinoline-8-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H spectrum.
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Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.
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Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
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For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected IR Spectral Features: The IR spectrum of 5-Fluoroquinoline-8-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.[10] This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.[11] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is anticipated between 1690 and 1760 cm⁻¹.[12] Additionally, a C-O stretching vibration should be observable in the 1210-1320 cm⁻¹ region.[13] Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
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UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolines.
Expected UV-Vis Spectral Features: Fluoroquinolones typically exhibit multiple absorption maxima in the UV region, arising from π-π* transitions within the aromatic system.[14] For 5-Fluoroquinoline-8-carboxylic acid, absorption bands are expected in the range of 270-340 nm.[15][16] The exact position and intensity of these bands will be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of 5-Fluoroquinoline-8-carboxylic acid in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A typical concentration is in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Fill a matched cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
The resulting spectrum will show absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) should be recorded.[17]
-
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- 14. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
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